molecular formula C13H17N3O2 B15279813 N-benzyl-N-(4-formylpiperazin-1-yl)formamide

N-benzyl-N-(4-formylpiperazin-1-yl)formamide

Cat. No.: B15279813
M. Wt: 247.29 g/mol
InChI Key: LLNCFJICBBBGFD-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-formylpiperazin-1-yl)formamide is an organic compound that features a benzyl group attached to a piperazine ring, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-formylpiperazin-1-yl)formamide typically involves the reaction of benzylamine with formylpiperazine. One common method is the alkylation of piperazine with benzyl chloride, followed by formylation using formic acid or formylating agents such as formamide . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reactions, and the process may be optimized for temperature, pressure, and reaction time to maximize output .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-formylpiperazin-1-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-benzyl-N-(4-formylpiperazin-1-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-formylpiperazin-1-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(4-hydroxymethylpiperazin-1-yl)formamide: Similar structure but with a hydroxymethyl group instead of a formyl group.

    N-benzyl-N-(4-carboxypiperazin-1-yl)formamide: Similar structure but with a carboxyl group instead of a formyl group.

    3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone: Contains a formylpiperazine moiety but with additional indolinone structure

Uniqueness

N-benzyl-N-(4-formylpiperazin-1-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-benzyl-N-(4-formylpiperazin-1-yl)formamide

InChI

InChI=1S/C13H17N3O2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2

InChI Key

LLNCFJICBBBGFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)N(CC2=CC=CC=C2)C=O

Origin of Product

United States

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